3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzotriazinone derivative with a piperazine ring attached to it. Piperazine rings are often found in pharmaceutical compounds due to their ability to improve solubility and bioavailability . Benzotriazinones are also interesting due to their potential biological activities .
Molecular Structure Analysis
The compound contains a benzotriazinone core, which is a bicyclic system with two nitrogen atoms in the ring. It also has a piperazine ring, which is a saturated ring containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups present in its structure. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Applications De Recherche Scientifique
Anticancer Activity
The compound has been used in the synthesis of new heterocyclic derivatives, which were tested for their in-vitro anticancer activity against various cancer cell lines . It has also been used in the discovery of novel CDK2 inhibitors, which have shown significant inhibitory activity against MCF-7 and HCT-116 cancer cell lines .
Diabetes Treatment
The compound has shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
EGFR Kinase Inhibition
The compound has been used in the synthesis of a novel series of derivatives that have shown EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .
PARP 1 and 2 Inhibition
The compound has displayed excellent PARP 1 and 2 inhibition, suggesting potential applications in cancer treatment .
Fibronectin Labeling
As “F0916-6927”, the compound has been used in the production of monoclonal antibodies for the specific labeling of fibronectin in cultured cells and in frozen tissue sections .
Operations Research
As “Oprea1_369492”, the compound has been mentioned in the context of operations research, suggesting potential applications in this field .
Mécanisme D'action
Target of Action
The compound, also known as “Oprea1_369492” or “F0916-6927”, is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . Therefore, it’s plausible that the primary target of this compound could be the α2-adrenergic receptors.
Mode of Action
Pyridinylpiperazine derivatives are known to interact with α2-adrenergic receptors, blocking their action . This interaction likely results in changes to cellular signaling pathways, potentially altering physiological responses.
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-24-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)25-26-29/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCYVBULLYNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.